molecular formula C10H17ClN4S B7897920 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7897920
M. Wt: 260.79 g/mol
InChI Key: DSYGFMJYYBLTRC-UHFFFAOYSA-N
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Description

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group and a piperidine ring attached to an amine group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving suitable precursors.

    Attachment of the Amine Group: The amine group is introduced through a reductive amination reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Methylsulfanyl Derivatives: Compounds with similar methylsulfanyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S.ClH/c1-15-10-12-5-4-9(13-10)14-6-2-3-8(11)7-14;/h4-5,8H,2-3,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYGFMJYYBLTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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